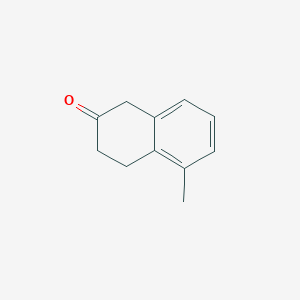5-Methyl-2-tetralone
CAS No.: 4242-15-3
Cat. No.: VC3724845
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4242-15-3 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 5-methyl-3,4-dihydro-1H-naphthalen-2-one |
| Standard InChI | InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 |
| Standard InChI Key | ISBHQRSVUQBOMI-UHFFFAOYSA-N |
| SMILES | CC1=C2CCC(=O)CC2=CC=C1 |
| Canonical SMILES | CC1=C2CCC(=O)CC2=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Methyl-2-tetralone (C₁₁H₁₂O) consists of a bicyclic structure with a saturated six-membered ring fused to an aromatic benzene ring. The key structural features include:
-
A ketone functional group at the 2-position
-
A methyl substituent at the 5-position
-
A partially hydrogenated naphthalene core (tetrahydronaphthalene)
The methyl group significantly influences the electron density distribution across the aromatic ring, distinguishing it from other tetralone derivatives such as 5-methoxy-2-tetralone, which contains a methoxy group (-OCH₃) rather than a methyl group (-CH₃) at the 5-position.
Physical Properties
While specific physical data for 5-methyl-2-tetralone is limited in the provided search results, we can extrapolate some properties based on related compounds. For comparison, 5-methoxy-2-tetralone is described as an important pharmaceutical intermediate used in the synthesis of drugs for treating Parkinson's syndrome .
Table 1: Estimated Physical Properties of 5-Methyl-2-tetralone Compared to Related Compounds
Chemical Properties
5-Methyl-2-tetralone exhibits chemical reactivity typical of both ketones and aromatic compounds:
-
The carbonyl group at the 2-position can undergo typical ketone reactions:
-
The aromatic ring with methyl substituent influences reactivity:
-
The methyl group acts as an electron-donating group, increasing electron density in the aromatic ring
-
This electron donation makes the ring more susceptible to electrophilic aromatic substitution reactions
-
The methyl group can undergo oxidation under appropriate conditions
-
Synthesis Methods
Comparison of Synthesis Approaches
Table 2: Comparative Analysis of Potential Synthesis Routes
Applications and Significance
Other Industrial Applications
Beyond pharmaceutical applications, 5-methyl-2-tetralone may find use in:
-
Organic Synthesis:
-
As a building block for complex organic molecules
-
In the development of specialized polymers
-
For the synthesis of fragrance compounds
-
-
Research Applications:
-
As a model compound for studying reaction mechanisms
-
In developing new synthetic methodologies
-
For exploring the effects of methyl substituents on reactivity and properties
-
Research Findings and Development
Current Research Status
-
Synthesis Optimization:
Patent CN101468946A describes optimized conditions for preparing 5-methoxy-2-tetralone with high selectivity, including :-
Weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene: 6.0-9.0:1
-
Weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene: 0.05-0.4:1
-
Weight ratio of sodium to 1,6-dimethoxynaphthalene: 0.7-1.2:1
-
Reduction temperature: 15-35°C
-
Reduction time: 35-48 hours
Similar optimization might be applicable to 5-methyl-2-tetralone synthesis.
-
-
Derivative Development:
Research described in the MedCrave article indicates that tetralone derivatives can be further functionalized to produce compounds with potential pharmacological activity :-
Conversion to α,β-unsaturated nitriles
-
Formation of tetrahydro-2-naphthoic acids
-
Potential development into antibiotics
-
Future Research Directions
Several promising research directions for 5-methyl-2-tetralone include:
-
Improved Synthesis Methods:
-
Development of catalytic methods for selective reduction
-
Exploration of greener synthesis routes with reduced environmental impact
-
Stereoselective approaches for asymmetric synthesis
-
-
Medicinal Chemistry Applications:
-
Structure-activity relationship studies comparing methyl vs. methoxy substituents
-
Development of novel drug candidates based on the 5-methyl-2-tetralone scaffold
-
Investigation of potential neuroprotective properties
-
-
Material Science Applications:
-
Exploration of polymerization potential
-
Development of functional materials based on tetralone derivatives
-
Investigation of photochemical properties
-
Comparison with Related Compounds
Comparison with 5-Methoxy-2-tetralone
Table 3: Comparative Analysis of 5-Methyl-2-tetralone and 5-Methoxy-2-tetralone
Structure-Activity Relationships
The substitution of a methyl group for a methoxy group introduces several important differences that could affect pharmaceutical activity:
-
Electronic Effects:
-
The methoxy group provides stronger electron donation through resonance
-
The methyl group offers weaker electron donation primarily through inductive effects
-
-
Hydrogen Bonding:
-
The methoxy group can participate in hydrogen bonding as an acceptor
-
The methyl group cannot form hydrogen bonds
-
-
Metabolic Stability:
-
Compounds with methyl groups often show different metabolic profiles compared to methoxy-substituted analogs
-
The methyl group may offer greater metabolic stability in some cases
-
-
Lipophilicity:
-
The methyl substituent typically increases lipophilicity compared to methoxy groups
-
This may affect absorption, distribution, and blood-brain barrier penetration
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume